4-benzoyl-N-methyl-N-phenylbenzamide
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Overview
Description
4-Benzoyl-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C21H17NO2 It is a derivative of benzamide, characterized by the presence of a benzoyl group attached to the nitrogen atom of N-methyl-N-phenylbenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-methyl-N-phenylbenzamide typically involves the condensation of benzoic acid derivatives with N-methyl-N-phenylamine. One common method is the use of a palladium-catalyzed C-H activation reaction, which allows for the regioselective introduction of the benzoyl group onto the nitrogen atom. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods, such as the direct condensation of benzoic acid with N-methyl-N-phenylamine in the presence of a dehydrating agent like thionyl chloride. This method allows for the efficient production of the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, benzyl-substituted compounds, and various substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Benzoyl-N-methyl-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-benzoyl-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-4-methyl-N-phenylbenzamide: Similar in structure but with a methyl group on the benzoyl ring.
N-methyl-N-phenylbenzamide: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
4-methyl-3-nitrobenzoyl chloride: A related compound used in the synthesis of benzamide derivatives.
Uniqueness
4-Benzoyl-N-methyl-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-benzoyl-N-methyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-22(19-10-6-3-7-11-19)21(24)18-14-12-17(13-15-18)20(23)16-8-4-2-5-9-16/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMOEHJKKPNNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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